molecular formula C16H13F3N3OS+ B1665632 AG-2000 free base CAS No. 111712-15-3

AG-2000 free base

Cat. No.: B1665632
CAS No.: 111712-15-3
M. Wt: 352.4 g/mol
InChI Key: XOYHDVHYLZPBAO-UHFFFAOYSA-N
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Description

AG2000 Free Base: is a bio-active chemical compound known for its role as a lansoprazole sulfenamide active metabolite . It has a molecular formula of C16H13F3N3OS and a molecular weight of 352.35 g/mol . This compound is of significant interest due to its various applications in scientific research and potential therapeutic uses.

Scientific Research Applications

AG2000 Free Base has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AG2000 Free Base involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods: Industrial production of AG2000 Free Base follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions: AG2000 Free Base undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of AG2000 Free Base involves its interaction with specific molecular targets and pathways. As a lansoprazole sulfenamide active metabolite, it:

Comparison with Similar Compounds

AG2000 Free Base can be compared with other similar compounds, such as:

Uniqueness: AG2000 Free Base is unique due to its specific structure and the presence of the trifluoroethoxy group, which imparts distinct chemical properties and biological activity .

List of Similar Compounds:

Properties

111712-15-3

Molecular Formula

C16H13F3N3OS+

Molecular Weight

352.4 g/mol

IUPAC Name

6-methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene

InChI

InChI=1S/C16H13F3N3OS/c1-10-13-8-24-22-12-5-3-2-4-11(12)20-15(22)21(13)7-6-14(10)23-9-16(17,18)19/h2-7H,8-9H2,1H3/q+1

InChI Key

XOYHDVHYLZPBAO-UHFFFAOYSA-N

SMILES

CC1=C(C=C[N+]2=C1CSN3C2=NC4=CC=CC=C43)OCC(F)(F)F

Canonical SMILES

CC1=C(C=C[N+]2=C1CSN3C2=NC4=CC=CC=C43)OCC(F)(F)F

Appearance

Solid powder

111712-15-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AG-2000 Free Base;  AG2000 Free Base; Lansoprazole sulfenamide active metabolite;  UNII-7EMR32786O; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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